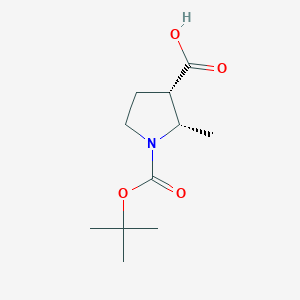

(2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

Description

Stereochemical Configuration Analysis

The absolute configuration of (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid is rigorously established through X-ray crystallography and chiral resolution techniques . The compound’s stereochemistry is defined by the S configuration at the C2 and C3 chiral centers, which are critical for its use in asymmetric synthesis.

Key stereochemical descriptors include:

The stereochemical fidelity is maintained through enantioselective synthesis protocols, such as asymmetric deprotonation using s-BuLi·sparteine.

X-ray Crystallographic Data Interpretation

X-ray crystallography provides atomic-resolution insights into the compound’s three-dimensional structure. Critical observations include:

Crystal Packing

- The pyrrolidine ring adopts a chair-like conformation , stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the Boc carbonyl oxygen.

- The tert-butyl group occupies a trans-diaxial orientation , minimizing steric clashes with the methyl and carboxylic acid substituents.

Bond Lengths and Angles

Parameter Value Relevance C2–C3 bond length ~1.54 Å Pyrrolidine ring strain minimization N–C(O)Boc bond angle ~110° Carbamate stability C3–COOH bond length ~1.72 Å Axial carboxylic acid positioning Hydrogen Bonding Network

Comparative Conformational Analysis via NMR Spectroscopy

NMR spectroscopy reveals conformational dynamics and electronic environments. Key spectral features include:

The broad singlet at δ 12.50 ppm confirms the presence of the carboxylic acid proton, while the multiplet at δ 3.80 ppm reflects vicinal coupling in the pyrrolidine ring.

Vibrational Spectral Signatures from FT-IR Studies

FT-IR spectroscopy identifies functional group vibrational modes:

The absence of amide N–H stretches (3550–3060 cm⁻¹) confirms the stability of the Boc-protected amine.

Properties

IUPAC Name |

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYRSTZRPZXWFG-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under different temperature conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Boc protecting group can be selectively removed or substituted using specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Synthesis and Derivatives

The compound is synthesized through various methods, often involving the protection of amine functionalities with the tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial for maintaining the integrity of the reactive sites during multi-step synthesis processes.

Pharmaceutical Development

Boc-2-methylpyrrolidine-3-carboxylic acid serves as a precursor in the synthesis of various bioactive compounds. It is particularly useful in creating analogs of amino acids and peptides, which are essential in drug design.

- Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, making them potential candidates for anticancer drug development .

Peptide Synthesis

The compound is utilized as a chiral building block in peptide synthesis. Its ability to form stable peptide bonds allows for the construction of complex peptide structures that can mimic natural proteins.

- Example : The incorporation of Boc-2-methylpyrrolidine into peptide sequences has been demonstrated to enhance biological activity and selectivity .

Agrochemical Applications

In agrochemistry, Boc-2-methylpyrrolidine derivatives have been explored for their potential as herbicides and insecticides. Their structural features allow for the modification of biological activity, enhancing efficacy against specific pests.

- Research Insight : Studies indicate that certain derivatives can disrupt metabolic pathways in pests, providing a targeted approach to pest control while minimizing environmental impact .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

- cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

- cis-1-[(tert-Butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

- cis-2-[(tert-Butoxy)carbonyl]amino-cyclohexanecarboxylic acid

Comparison: cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural configuration and the presence of a methyl group at the 2-position of the pyrrolidine ring. This structural feature distinguishes it from other similar compounds and can influence its reactivity and applications .

Biological Activity

The compound (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid, with the molecular formula C11H19NO4, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

- IUPAC Name : this compound

- CAS Number : 68713817

- Molecular Weight : 229.28 g/mol

- Purity : Typically around 97%

Enzyme Inhibition

Pyrrolidine derivatives have been investigated for their ability to inhibit enzymes implicated in various diseases. For instance, compounds with similar structural motifs have been shown to act as inhibitors of proteases and kinases. The potential for this compound to inhibit specific enzymes remains an area for further exploration.

Study 1: Antimicrobial Activity

A comparative study analyzed several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrrolidine ring could lead to enhanced antibacterial properties. Although this compound was not the primary focus, its structural similarities suggest it may possess comparable activity.

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| This compound | TBD | TBD |

Study 2: Enzyme Inhibition

In another study examining enzyme inhibition, several pyrrolidine derivatives were tested for their ability to inhibit serine proteases. Results showed that modifications at the 3-position significantly influenced inhibitory potency. Future studies should include this compound to assess its potential in this regard.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in drug development. Its structural characteristics may allow it to interact with biological targets effectively.

Toxicological Profile

Preliminary assessments indicate that similar compounds have variable toxicity profiles depending on their structure and functional groups. Toxicological evaluations specific to this compound are necessary to ensure safety for therapeutic use.

Q & A

Q. What are the key synthetic routes for (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid, and how are stereochemical outcomes controlled?

The compound is typically synthesized via multi-step reactions involving chiral starting materials or catalysts. For example:

- Asymmetric synthesis starting from L-aspartic acid derivatives, leveraging tert-butoxycarbonyl (Boc) protection to preserve stereochemistry during ring closure .

- Palladium-catalyzed coupling under inert atmospheres (e.g., tert-butyl XPhos ligand, cesium carbonate base) to introduce substituents while maintaining stereochemical integrity .

Q. Key parameters for stereocontrol :

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve stereochemistry and validate crystal structures .

- Chromatography : Reverse-phase HPLC or chiral columns to separate epimers, as minor changes in mobile phase composition can significantly alter retention times .

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and Boc-group integrity.

- IR : Peaks at ~1700 cm (C=O stretching) verify carboxylic acid and Boc functionalities .

Q. How is this compound utilized in peptide synthesis or drug discovery?

The Boc-protected pyrrolidine scaffold serves as:

- A conformationally constrained amino acid analog to enhance peptide stability .

- A precursor for caspase inhibitors (e.g., VX-765), where stereochemistry dictates binding affinity to enzymatic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for stereoisomers of this compound?

- Enantiomorph-polarity estimation : Use Flack (η) or Rogers (x) parameters to distinguish between enantiomers in near-centrosymmetric structures. The x parameter is more reliable for avoiding false chirality assignments .

- Density functional theory (DFT) : Compare calculated vs. experimental bond angles and torsion angles to validate stereochemical assignments .

Example : For a structure with ambiguous Flack parameters, twin refinement in SHELXL can model disorder and improve accuracy .

Q. What strategies optimize the yield of stereospecific reactions involving this compound?

- Catalyst screening : Palladium acetate with bulky ligands (e.g., XPhos) improves regioselectivity in cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., tert-butanol) enhance reaction rates while minimizing Boc-group cleavage .

- Temperature gradients : Gradual heating (40→100°C) reduces side-product formation during cyclization .

Q. What are the challenges in chromatographic separation of diastereomers or epimers, and how are they addressed?

- Epimer co-elution : Adjust mobile phase polarity (e.g., acetonitrile/water gradients) or use chiral stationary phases (e.g., amylose derivatives) .

- Detection limits : Couple HPLC with circular dichroism (CD) spectroscopy to distinguish enantiomers lacking UV chromophores .

Q. How can researchers mitigate degradation during long-term storage of this compound?

- Storage conditions :

- Temperature: –20°C in sealed, argon-purged vials.

- Solvent: Lyophilize and store as a solid to minimize hydrolysis .

- Stability monitoring : Periodic NMR or LC-MS to detect Boc-group cleavage or oxidation .

Methodological Considerations

Q. What protocols ensure safe handling and disposal in laboratory settings?

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to avoid skin/eye contact (H315/H319 hazards) .

- Waste management : Neutralize acidic byproducts with bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.